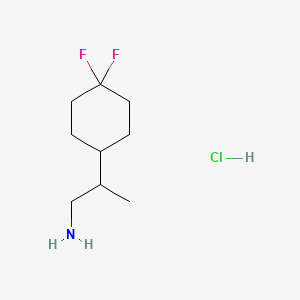

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

Description

Chemical Identity:

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride (CAS: 2287331-35-3) is a fluorinated cyclohexylamine derivative. Its molecular formula is C₉H₁₈ClF₂N, with a molecular weight of 214 Da. The compound features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and a propan-1-amine chain linked to the ring, stabilized as a hydrochloride salt to enhance solubility and stability .

Properties

Molecular Formula |

C9H18ClF2N |

|---|---|

Molecular Weight |

213.69 g/mol |

IUPAC Name |

2-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17F2N.ClH/c1-7(6-12)8-2-4-9(10,11)5-3-8;/h7-8H,2-6,12H2,1H3;1H |

InChI Key |

BRELVSPWKDDPBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1CCC(CC1)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.

Amination: The fluorinated cyclohexane is then subjected to amination, where an amine group is introduced at the 1-position.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluorine atoms enhance its binding affinity and stability, making it a potent compound for various applications.

Comparison with Similar Compounds

Structural Properties :

- LogP : 1.76 (indicative of moderate lipophilicity).

- Rotatable Bonds : 2 (suggesting moderate conformational flexibility).

- Polar Surface Area : 26 Ų (typical for amine hydrochlorides).

- Hydrogen Bond Donors/Acceptors: 1 donor (amine) and 1 acceptor (chloride).

The 4,4-difluorocyclohexyl group likely improves metabolic stability by reducing oxidative degradation, a common strategy in pharmaceutical design. The hydrochloride salt form ensures enhanced aqueous solubility, making it suitable for biochemical applications .

Comparison with Structurally Similar Compounds

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₁₆ClF₂N.

- Molecular Weight : ~205.67 Da.

- Key Differences: Shorter carbon chain (ethanamine vs. propanamine), reducing molecular weight and rotatable bond count (1 vs. 2).

- Applications : Similar use as a building block in drug synthesis, but the shorter chain may influence receptor binding specificity .

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₆ClF₂NO₂.

- Molecular Weight : 243.68 Da.

- Higher molecular weight due to the amino acid backbone.

- Applications: Potential use in peptide-based therapeutics or enzyme inhibitors due to its zwitterionic nature .

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂.

- Molecular Weight : 215.7 Da.

- Key Differences :

- Contains a methyl ester and methylamine group instead of a primary amine.

- Absence of fluorine atoms, which may reduce metabolic stability.

- Applications: Intermediate in synthesizing β-amino alcohol derivatives for cardiovascular or neurological drugs .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (Da) | Functional Groups | LogP | Rotatable Bonds | Applications |

|---|---|---|---|---|---|---|

| 2-(4,4-Difluorocyclohexyl)propan-1-amine HCl | C₉H₁₈ClF₂N | 214 | Amine, Hydrochloride, Difluoro | 1.76 | 2 | Drug intermediates, receptor ligands |

| 2-(4,4-Difluorocyclohexyl)ethan-1-amine HCl | C₈H₁₆ClF₂N | ~205.67 | Amine, Hydrochloride, Difluoro | N/A | 1 | Biochemical probes |

| (2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid HCl | C₉H₁₆ClF₂NO₂ | 243.68 | Amino acid, Carboxylic acid | N/A | 3 | Peptide therapeutics, enzyme inhibitors |

| Methyl 1-(Methylamino)cyclohexanecarboxylate HCl | C₉H₁₈ClNO₂ | 215.7 | Ester, Methylamine | N/A | 3 | β-amino alcohol synthesis |

Research Findings and Implications

- Synthetic Utility: The hydrochloride salt form of 2-(4,4-difluorocyclohexyl)propan-1-amine is synthesized via acid-base reactions, similar to methods described for methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride .

- Fluorine Effects: The 4,4-difluoro substitution in cyclohexyl derivatives enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces CYP450-mediated oxidation .

- Structural Flexibility : The two rotatable bonds in the propanamine chain may improve binding to flexible protein pockets compared to the rigid ethanamine analog .

Biological Activity

2-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a cyclohexyl ring with two fluorine atoms at the 4-position and a propan-1-amine moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Research has indicated that compounds structurally related to this compound exhibit significant inhibitory effects on specific enzymes related to vision restoration. For instance, studies have shown that derivatives with similar structures can inhibit RPE65 activity, an enzyme crucial for the visual cycle. The most active derivative in this context demonstrated an IC50 value of 50 ± 9 nM, indicating potent inhibition compared to other known inhibitors like emixustat .

Pharmacokinetics

The pharmacokinetic profile of fluorinated compounds often reveals enhanced absorption and distribution characteristics. In studies involving related compounds, it was observed that modifications such as gem-difluorination significantly improved retention in ocular tissues. This suggests that this compound may also exhibit favorable pharmacokinetic properties, potentially leading to prolonged therapeutic effects in relevant applications .

Case Studies

Data Summary

The following table summarizes the biological activities and relevant findings associated with this compound and its derivatives:

| Activity | Compound | IC50 Value (nM) | Notes |

|---|---|---|---|

| RPE65 Inhibition | 2-(4,4-Difluorocyclohexyl)propan-1-amine | 50 ± 9 | Most potent RPE65 inhibitor identified |

| Ocular Retention | Emixustat derivative | - | Enhanced retention in ocular tissues |

| Anticancer Activity | Plk1 inhibitors | Varies | Targeting mitotic regulators |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.